2-Bromo-3-phenylpyridine 2-Bromo-3-phenylpyridine
Brand Name: Vulcanchem
CAS No.: 32864-29-2
VCID: VC1996115
InChI: InChI=1S/C11H8BrN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H
SMILES: C1=CC=C(C=C1)C2=C(N=CC=C2)Br
Molecular Formula: C11H8BrN
Molecular Weight: 234.09 g/mol

2-Bromo-3-phenylpyridine

CAS No.: 32864-29-2

Cat. No.: VC1996115

Molecular Formula: C11H8BrN

Molecular Weight: 234.09 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-phenylpyridine - 32864-29-2

Specification

CAS No. 32864-29-2
Molecular Formula C11H8BrN
Molecular Weight 234.09 g/mol
IUPAC Name 2-bromo-3-phenylpyridine
Standard InChI InChI=1S/C11H8BrN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H
Standard InChI Key BCKWPWFSMVGPRC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N=CC=C2)Br
Canonical SMILES C1=CC=C(C=C1)C2=C(N=CC=C2)Br

Introduction

Physical and Chemical Properties

2-Bromo-3-phenylpyridine possesses distinctive physical and chemical properties that make it valuable for various applications. These properties are summarized in the following table:

PropertyValueReference
Chemical FormulaC₁₁H₈BrN
Molecular Weight234.09 g/mol
CAS Number32864-29-2
IUPAC Name2-bromo-3-phenylpyridine
InChIInChI=1S/C11H8BrN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H
InChIKeyBCKWPWFSMVGPRC-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C2=C(N=CC=C2)Br
AppearancePale yellow liquid
Boiling Point321.3±22.0 °C (predicted)
Density1.426 g/cm³ (predicted)
Purity (Commercial)≥95.00%
PubChem CID2762805

The molecular structure of 2-bromo-3-phenylpyridine consists of a pyridine ring with a bromine atom at the 2-position and a phenyl group at the 3-position. This arrangement creates unique electronic properties due to the electron-withdrawing nature of the bromine atom and the electron-donating character of the phenyl group, influencing its chemical reactivity .

Synthesis Methods

Several methods have been developed for the synthesis of 2-bromo-3-phenylpyridine, each with its advantages and limitations. The most common synthetic routes are described below:

Sandmeyer Reaction

One of the established methods for preparing 2-bromo-3-phenylpyridine involves the Sandmeyer reaction using 3-amino-2-phenylpyridine as the starting material. While this method typically yields the product in low quantities, it remains a reliable synthetic route .

The reaction involves the following steps:

  • Dissolving 3-amino-2-phenylpyridine in 48% hydrobromic acid

  • Cooling the solution in an ice-salt mixture

  • Adding bromine dropwise with stirring, resulting in the formation of an orange perbromide

  • Adding sodium nitrite solution at 0°C

  • Making the reaction mixture strongly alkaline

  • Steam distillation followed by extraction with ether

This method reportedly yields 3-bromo-2-phenylpyridine as a pale yellow liquid with a boiling point of 305-307°C at 720 mm Hg .

Perbromide Hydrobromide Method

An improved yield (25.9%) of 3-bromo-2-phenylpyridine can be achieved using Craig's perbromide hydrobromide method, as reported in the literature . This method provides a more efficient synthetic route compared to the traditional Sandmeyer reaction.

Cross-Coupling Reactions

Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling between 2,3-dibromopyridine and phenylboronic acid. This method allows for selective functionalization of the pyridine ring and can be optimized to produce 2-bromo-3-phenylpyridine in good yields.

Chemical Reactions and Reactivity

2-Bromo-3-phenylpyridine exhibits diverse reactivity patterns, particularly in reactions involving the bromine atom at the 2-position. The key reactions include:

Substitution Reactions

The bromine atom at the 2-position can be replaced by various nucleophiles, including amines, thiols, and alkoxides. This reactivity makes the compound a valuable building block for synthesizing functionalized pyridine derivatives .

Coupling Reactions

2-Bromo-3-phenylpyridine participates in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds

  • Heck reactions with alkenes

  • Sonogashira coupling with terminal alkynes

These reactions typically employ palladium catalysts and bases such as potassium carbonate in solvents like toluene or DMF.

Lithiation Reactions

Interesting reaction pathways have been observed when 3-bromopyridines react with organolithium reagents. For instance, the reaction of 3-bromopyridine with phenyllithium has been studied, revealing complex reaction pathways that can lead to the formation of 2-phenylpyridine among other products .

The reaction of 3-bromopyridine with butyllithium has been shown to produce complex mixtures of products , indicating that lithiation reactions with 2-bromo-3-phenylpyridine would require careful control of reaction conditions.

Pyridyne Formation

Applications and Research Findings

2-Bromo-3-phenylpyridine serves as a valuable intermediate in various fields, with significant applications in:

Pharmaceutical Research

The compound has found applications in medicinal chemistry as a building block for synthesizing bioactive molecules. Its potential role in enzyme inhibition has been explored, particularly regarding p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cellular stress .

Organic Synthesis

As a versatile synthetic intermediate, 2-bromo-3-phenylpyridine enables the preparation of complex heterocyclic compounds. Its reactivity profile allows for selective functionalization of the pyridine ring, making it a valuable precursor in multistep organic syntheses.

Materials Science

Brominated pyridines, including 2-bromo-3-phenylpyridine, have applications in the development of functional materials with specific electronic properties. The compound's ability to participate in coupling reactions makes it useful for preparing extended π-conjugated systems with potential applications in organic electronics.

Coordination Chemistry

The nitrogen atom in the pyridine ring provides a coordination site for metal ions, allowing 2-bromo-3-phenylpyridine to function as a ligand in coordination chemistry. This property has implications for catalysis and the development of metal complexes with unique properties.

Comparison with Similar Compounds

2-Bromo-3-phenylpyridine is structurally related to several compounds, including its isomers and analogues with different substitution patterns. Understanding the similarities and differences is crucial for selecting the appropriate compound for specific applications.

Comparison with Isomers

A comparative analysis of 2-bromo-3-phenylpyridine with its isomers reveals distinct differences in reactivity and properties:

CompoundStructureKey DifferencesReference
2-Bromo-3-phenylpyridineBr at C-2, Ph at C-3Standard for comparison
3-Bromo-2-phenylpyridineBr at C-3, Ph at C-2Different reactivity in substitution reactions, prepared via Sandmeyer reaction
2-Bromo-4-phenylpyridineBr at C-2, Ph at C-4Different electronic properties due to para-relationship of substituents
2-Bromo-5-phenylpyridineBr at C-2, Ph at C-5Different reactivity pattern due to meta-relationship of substituents

Reaction with Phenylacetonitrile

Research has shown that bromopyridines can react differently with phenylacetonitrile depending on their substitution pattern. For instance, 3-bromopyridine reacts with phenylacetonitrile in the presence of NaH in THF to form α-phenyl-3-pyridineacetonitrile through a simple substitution reaction . This suggests that 2-bromo-3-phenylpyridine might undergo similar reactions under appropriate conditions.

Related Functionalized Pyridines

Compounds like 3-amino-6-bromo-2-phenylpyridine (CAS: 912772-85-1) represent functionalized derivatives related to 2-bromo-3-phenylpyridine. These compounds often serve as intermediates in more complex synthetic pathways and can exhibit different biological activities compared to 2-bromo-3-phenylpyridine.

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